2-chloro-4-fluoro-N-(1,3-thiazol-2-yl)benzamide
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Overview
Description
2-chloro-4-fluoro-N-(1,3-thiazol-2-yl)benzamide is a heterocyclic compound that features a benzamide core substituted with chloro and fluoro groups, as well as a thiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to interact with their targets in various ways, leading to different biological outcomes . The thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, plays a significant role in these interactions .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Thiazole derivatives are known for their low toxicity and great in vivo stability , which could suggest favorable pharmacokinetic properties.
Result of Action
Thiazole derivatives have been associated with various biological effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
The thiazole ring’s aromaticity and the presence of various substituents on the thiazole ring can affect the therapeutic outcome of substituted thiazole derivatives .
Biochemical Analysis
Biochemical Properties
2-chloro-4-fluoro-N-(1,3-thiazol-2-yl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including this compound, have been shown to exhibit antimicrobial activity by inhibiting the growth of bacteria and fungi . The compound interacts with bacterial enzymes, disrupting their normal function and leading to cell death. Additionally, it has been reported to interact with proteins involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . It also affects the expression of genes involved in cell survival and apoptosis, leading to the suppression of tumor growth . Furthermore, this compound has been reported to modulate cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been shown to inhibit the activity of certain bacterial enzymes, thereby exerting its antimicrobial effects . Additionally, the compound can bind to proteins involved in inflammatory pathways, leading to the suppression of inflammation . The modulation of gene expression by this compound further contributes to its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, maintaining its biological activity over extended periods . Degradation of the compound can lead to a decrease in its efficacy. Long-term exposure to this compound has been reported to result in sustained inhibition of cell proliferation and modulation of cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antimicrobial and anti-inflammatory activities . At higher doses, toxic or adverse effects may be observed. For instance, high doses of the compound have been associated with hepatotoxicity and nephrotoxicity in animal studies . The threshold effects and dose-response relationship of this compound are critical for determining its safe and effective use in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that play a role in its metabolism. For example, it has been reported to undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic pathways lead to the formation of metabolites that may exhibit different biological activities compared to the parent compound. The effects of this compound on metabolic flux and metabolite levels are important for understanding its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution . For instance, it has been shown to be transported across cell membranes by specific transporters, leading to its accumulation in target tissues . The localization and accumulation of this compound within cells and tissues are important for its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it has been reported to localize to the mitochondria, where it exerts its effects on cellular metabolism and apoptosis . The subcellular localization of this compound is important for understanding its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-(1,3-thiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Substitution Reactions:
Amide Bond Formation: The final step involves the coupling of the thiazole ring with the substituted benzoyl chloride to form the desired benzamide compound. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-fluoro-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic aromatic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines.
Coupling Reactions: The amide bond can be involved in coupling reactions with other functional groups, allowing for the synthesis of more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
2-chloro-4-fluoro-N-(1,3-thiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activities associated with the thiazole ring.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can serve as a probe to study various biological processes and pathways, particularly those involving thiazole-containing molecules.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-fluoro-N-(1,3-thiazol-2-yl)benzamide: Unique due to its specific substitution pattern and potential biological activities.
This compound: Similar in structure but may have different substituents on the benzamide core or thiazole ring, leading to variations in biological activity.
Uniqueness
The uniqueness of this compound lies in its specific combination of chloro, fluoro, and thiazole substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-chloro-4-fluoro-N-(1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN2OS/c11-8-5-6(12)1-2-7(8)9(15)14-10-13-3-4-16-10/h1-5H,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVCVECXKZMHNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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